Pemrametostat succinate
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Overview
Description
Pemrametostat succinate is an orally active, potent, and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). This compound has shown significant potential in inhibiting tumor growth both in vitro and in vivo in animal models . PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene expression, RNA splicing, and signal transduction. Overexpression of PRMT5 has been linked to several aggressive cancer types, making it a valuable target for cancer therapy .
Preparation Methods
The synthetic routes and reaction conditions for Pemrametostat succinate involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of intermediate compounds that are subsequently converted into the final product. The industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Pemrametostat succinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pemrametostat succinate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of PRMT5 in various biochemical pathways.
Biology: It helps in understanding the biological functions of PRMT5 and its role in cellular processes.
Medicine: This compound is being investigated for its potential therapeutic applications in treating various cancers, including breast cancer, pancreatic cancer, and myelodysplastic syndrome
Mechanism of Action
Pemrametostat succinate exerts its effects by binding to the substrate recognition site of PRMT5, inhibiting its methyltransferase activity. This inhibition decreases the levels of both monomethylated and dimethylated arginine residues in histones H2A, H3, and H4, thereby modulating the expression of genes involved in several cellular processes, including cell proliferation . The molecular targets and pathways involved include the PRMT5:SAM:inhibitor ternary complex and the downstream effector fused in sarcoma (FUS) .
Comparison with Similar Compounds
Pemrametostat succinate is unique in its high specificity and potency as a PRMT5 inhibitor. Similar compounds include:
JNJ-64619178: Another PRMT5 inhibitor under investigation for its potential therapeutic applications.
PRT811: A PRMT5 inhibitor that has shown promise in preclinical studies.
These compounds share similar mechanisms of action but differ in their chemical structures, potency, and specificity.
Properties
CAS No. |
1848944-46-6 |
---|---|
Molecular Formula |
C28H38N6O7 |
Molecular Weight |
570.6 g/mol |
IUPAC Name |
6-[(1-acetylpiperidin-4-yl)amino]-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyrimidine-4-carboxamide;butanedioic acid |
InChI |
InChI=1S/C24H32N6O3.C4H6O4/c1-17(31)30-10-7-20(8-11-30)28-23-12-22(26-16-27-23)24(33)25-13-21(32)15-29-9-6-18-4-2-3-5-19(18)14-29;5-3(6)1-2-4(7)8/h2-5,12,16,20-21,32H,6-11,13-15H2,1H3,(H,25,33)(H,26,27,28);1-2H2,(H,5,6)(H,7,8)/t21-;/m0./s1 |
InChI Key |
GXLSVNOMQNNGQM-BOXHHOBZSA-N |
Isomeric SMILES |
CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O.C(CC(=O)O)C(=O)O |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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